molecular formula C8H15N3OS B8370659 1-(3-(2-Oxopyrrolidin-1-yl)propyl)thiourea CAS No. 74764-61-7

1-(3-(2-Oxopyrrolidin-1-yl)propyl)thiourea

Cat. No. B8370659
M. Wt: 201.29 g/mol
InChI Key: WSJXXICHMHSQBQ-UHFFFAOYSA-N
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Patent
US07795290B2

Procedure details

A mixture of 1-(3-aminopropyl)-2-pyrrolidinone (560 μL, 4 mmol) and benzoyl isothiocyanate (536 μL, 4 mmol) was dissolved in chloroform (3 mL), stirred at room temperature for 30 min, then concentrated in vacuo. The resulting residue was dissolved in concentrated HCl (3 mL), heated at 95° C. for 2 h, then concentrated in vacuo. The resulting residue was dissolved in water and washed with dichloromethane (2×30 mL), then basified with 2 M NaOH and extracted with dichloromethane (2×30 mL). The combined extracts were dried over MgSO4 and concentrated to provide 1-(3-(2-oxopyrrolidin-1-yl)propyl)thiourea (638 mg) as a pale yellow oil.
Quantity
560 μL
Type
reactant
Reaction Step One
Quantity
536 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10].C([N:19]=[C:20]=[S:21])(=O)C1C=CC=CC=1>C(Cl)(Cl)Cl>[O:10]=[C:6]1[CH2:7][CH2:8][CH2:9][N:5]1[CH2:4][CH2:3][CH2:2][NH:1][C:20]([NH2:19])=[S:21]

Inputs

Step One
Name
Quantity
560 μL
Type
reactant
Smiles
NCCCN1C(CCC1)=O
Name
Quantity
536 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in concentrated HCl (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 95° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in water
WASH
Type
WASH
Details
washed with dichloromethane (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1N(CCC1)CCCNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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